N-ethylbis(isobutyl)amine
Description
N-Ethylbis(isobutyl)amine is a tertiary amine featuring an ethyl group and two isobutyl (2-methylpropyl) substituents bonded to a central nitrogen atom. Tertiary amines of this type are typically utilized as intermediates in organic synthesis, surfactants, or corrosion inhibitors, depending on their substituents and branching patterns .
Properties
CAS No. |
18677-85-5 |
|---|---|
Molecular Formula |
C10H23N |
Molecular Weight |
157.30 g/mol |
IUPAC Name |
N-ethyl-2-methyl-N-(2-methylpropyl)propan-1-amine |
InChI |
InChI=1S/C10H23N/c1-6-11(7-9(2)3)8-10(4)5/h9-10H,6-8H2,1-5H3 |
InChI Key |
XQQLJWFNDMEBHP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(C)C)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-ethylbis(isobutyl)amine can be synthesized through the alkylation of secondary amines. One common method involves the reaction of 2-methylpropan-1-amine with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of catalysts such as palladium on carbon can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: N-ethylbis(isobutyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding amine oxides.
Reduction: It can be reduced to secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Alkylated amines.
Scientific Research Applications
N-ethylbis(isobutyl)amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethylbis(isobutyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway. Its tertiary amine structure allows it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Structural Features |
|---|---|---|---|---|
| N-Ethylbis(isobutyl)amine | C9H21N | 143.27 | Ethyl, two isobutyl groups | Branched alkyl chains, tertiary amine |
| Diisopentylamine | C10H23N | 157.30 | Two 3-methylbutyl groups | Branched C5 chains, tertiary amine |
| N,N-Bis(2-chloroethyl)ethylamine | C6H13Cl2N | 170.08 | Ethyl, two 2-chloroethyl groups | Chlorinated alkyl chains, high reactivity |
| N,N-Bis(aminoethyl)ethylamine | C6H17N3 | 131.22 | Ethyl, two aminoethyl groups | Polar substituents, potential for hydrogen bonding |
Key Observations :
- Branching Effects : this compound and Diisopentylamine both feature branched alkyl chains, which reduce intermolecular forces, leading to lower boiling points compared to linear analogs. Diisopentylamine boils at 121–122°C under reduced pressure (13.3 kPa) .
- Functional Group Impact : Chlorinated analogs like N,N-Bis(2-chloroethyl)ethylamine exhibit higher molecular weights and reactivity due to electron-withdrawing chlorine atoms, making them potent alkylating agents (e.g., nitrogen mustard agents used in chemical warfare) .
Physicochemical Properties
- Boiling Point and Density :
- Solubility: Branched amines like this compound are likely less water-soluble than polar analogs (e.g., N,N-Bis(aminoethyl)ethylamine), which can form hydrogen bonds .
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